

An In-Depth Technical Guide to 2-Chloro-4,5-difluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4,5-difluorobenzaldehyde

Cat. No.: B171960

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a highly versatile and valuable intermediate in advanced organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde group and a strategically halogenated phenyl ring—makes it a crucial building block for complex molecular architectures. The presence of chlorine and fluorine atoms significantly influences the molecule's reactivity and imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, particularly in the fields of medicinal chemistry and agrochemical research.

Chemical and Physical Properties

The specific arrangement of electron-withdrawing halogen substituents on the aromatic ring dictates the chemical behavior of **2-Chloro-4,5-difluorobenzaldehyde**. This structural information is summarized below.

Property	Data	Reference
Molecular Formula	C ₇ H ₃ ClF ₂ O	[1]
Molecular Weight	176.55 g/mol	[1]
IUPAC Name	2-chloro-4,5-difluorobenzaldehyde	[1]
CAS Number	165047-23-4	[1]
Canonical SMILES	<chem>C1=C(C(=CC(=C1F)F)Cl)C=O</chem>	[1]
InChIKey	GWUMAKZIHGXJKC-UHFFFAOYSA-N	[1]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
Solubility	Expected to be soluble in common organic solvents	

Spectroscopic Data

While specific experimental spectra for **2-Chloro-4,5-difluorobenzaldehyde** are not widely published, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

Spectroscopy	Expected Chemical Shifts (ppm)
^1H NMR	The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.5 ppm. The two aromatic protons will appear as doublets or doublets of doublets between 7.0 and 8.0 ppm, with their exact shifts and coupling patterns influenced by the adjacent halogen atoms.
^{13}C NMR	The carbonyl carbon (-CHO) signal is expected to be the most downfield, typically between 185 and 195 ppm. The six aromatic carbons will appear in the 110-160 ppm range. Carbons directly bonded to fluorine will show characteristic large C-F coupling constants.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **2-Chloro-4,5-difluorobenzaldehyde** is not readily available in peer-reviewed journals. However, established synthetic routes for structurally similar fluorinated benzaldehydes suggest several plausible methods.

Plausible Synthetic Route: Formylation of 1-Chloro-3,4-difluorobenzene

One of the most direct conceptual routes would be the introduction of a formyl group onto the 1-chloro-3,4-difluorobenzene starting material. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.

Reaction Scheme: 1-Chloro-3,4-difluorobenzene + DMF/ POCl_3 \rightarrow **2-Chloro-4,5-difluorobenzaldehyde**

General Experimental Protocol (Hypothetical):

- **Reagent Preparation:** In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
- **Formylation:** Add 1-chloro-3,4-difluorobenzene to the Vilsmeier reagent. Heat the reaction mixture, typically to between 60-80 °C, and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with an aqueous base, such as sodium hydroxide or sodium carbonate, until it is alkaline.
- **Extraction and Purification:** Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield **2-Chloro-4,5-difluorobenzaldehyde**.

Chemical Reactivity and Applications

The chemical utility of **2-Chloro-4,5-difluorobenzaldehyde** is rooted in the reactivity of its two key functional regions: the aldehyde group and the activated aromatic ring.

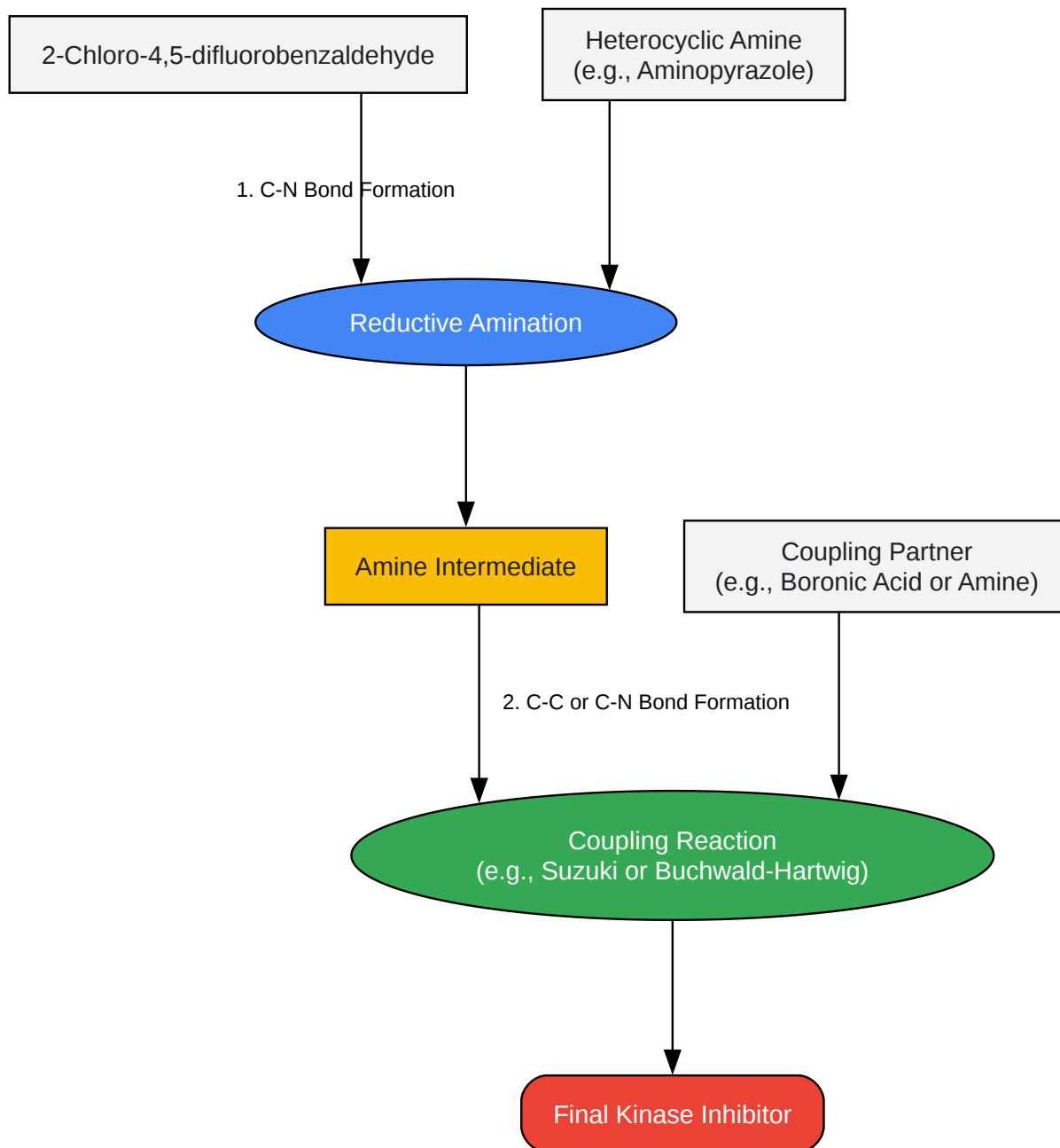
- **Aldehyde Group Reactivity:** The aldehyde functional group is a key handle for a wide array of transformations, including nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive aminations, enabling the construction of diverse molecular scaffolds.
- **Aromatic Ring Reactivity:** The powerful electron-withdrawing effects of the two fluorine atoms and the chlorine atom deactivate the ring towards electrophilic substitution. Conversely, these same effects activate the ring for nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$), allowing for the selective replacement of the halogen atoms (typically the chlorine) by various nucleophiles.

This dual reactivity makes the compound a crucial intermediate for building complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated benzaldehydes are widely used as precursors in the manufacturing of specialized chemicals where the fluorine atoms can enhance metabolic resistance and modulate molecular conformation.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

In medicinal chemistry, substituted benzaldehydes are common starting materials for the synthesis of heterocyclic compounds that form the core of many kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies. The 2-chloro-4,5-difluoro-phenyl moiety can be incorporated into inhibitor scaffolds to occupy specific pockets in the kinase ATP-binding site, with the fluorine atoms potentially forming favorable interactions to improve potency and selectivity.

Below is a diagram illustrating a generalized workflow for the synthesis of a hypothetical kinase inhibitor using **2-Chloro-4,5-difluorobenzaldehyde** as a key starting material.



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Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Conclusion

2-Chloro-4,5-difluorobenzaldehyde is a strategic building block for organic synthesis, offering a combination of reactivity and structural features that are highly sought after in the development of new pharmaceuticals and agrochemicals. Its utility stems from the synthetic handles provided by the aldehyde group and the unique electronic properties of the polychlorinated aromatic ring. While detailed experimental protocols for its synthesis are not abundant in public literature, its preparation can be envisaged through established organic transformations, highlighting its accessibility for research and development purposes. For scientists in drug discovery, this compound represents a valuable starting point for creating novel molecular entities with potentially enhanced biological activity and improved pharmacokinetic profiles.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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